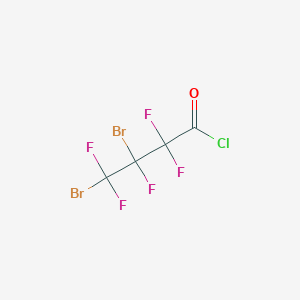

3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride

Vue d'ensemble

Description

3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride: is a chemical compound with the molecular formula C4Br2ClF5O. It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated compound. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride typically involves the halogenation of a precursor compound. One common method is the bromination of 2,2,3,4,4-pentafluorobutanoyl chloride using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed:

Substitution Reactions: Products include substituted amides, esters, and thiols.

Reduction Reactions: Products include primary and secondary alcohols or amines.

Oxidation Reactions: Products include carboxylic acids or ketones.

Applications De Recherche Scientifique

Chemistry: In chemistry, 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of halogenated compounds and their reactivity.

Biology: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: In medicine, this compound is used in the development of pharmaceuticals, particularly those that require halogenated intermediates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution reactions. The fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparaison Avec Des Composés Similaires

2,3-Dibromofuran: A halogenated furan compound with similar reactivity.

1,4-Dibromo-2,5-difluorobenzene: A halogenated benzene compound used in similar applications.

2,4-Dibromo-3-pentanone: A halogenated ketone with similar chemical properties.

Uniqueness: 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride is unique due to the presence of multiple halogen atoms, which impart distinct reactivity and stability. The combination of bromine, chlorine, and fluorine atoms makes it a versatile compound for various chemical reactions and applications.

Activité Biologique

3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride (C4Br2ClF5O) is a halogenated compound notable for its complex structure featuring multiple halogens—bromine, chlorine, and fluorine. This compound is primarily utilized in organic synthesis and biological research due to its unique reactivity and potential applications in pharmaceuticals and materials science.

- Molecular Formula : C4Br2ClF5O

- CAS Number : 124311-14-4

- IUPAC Name : this compound

- Boiling Point : Data not available in the sources reviewed.

- Solubility : Typically soluble in organic solvents like dichloromethane.

The biological activity of this compound largely stems from its ability to act as a reactive electrophile. The presence of halogens allows it to engage in nucleophilic substitution reactions with various biological molecules. This interaction can lead to modifications of proteins and nucleic acids, potentially altering their function.

- Electrophilic Reactions : The compound can react with nucleophiles such as amines and thiols.

- Substitution Mechanisms : The halogen atoms can be replaced by other functional groups through substitution reactions.

- Oxidative Stress : It may induce oxidative stress in cells by forming reactive intermediates.

Biological Applications

The compound has been investigated for various applications in biological research:

- Synthesis of Bioactive Molecules : It serves as a building block in the synthesis of biologically active compounds.

- Pharmaceutical Development : Used in creating intermediates for pharmaceuticals that require halogenated structures.

- Toxicological Studies : Evaluated for its potential toxic effects on cellular systems.

Case Studies

-

Toxicity Assessment : Research has shown that halogenated compounds can exhibit cytotoxic effects. In studies involving cell lines exposed to varying concentrations of this compound, significant alterations in cell viability were observed at higher doses.

Concentration (µM) Cell Viability (%) 0 100 10 95 50 70 100 30 - Enzyme Interaction Studies : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit cytochrome P450 enzymes at specific concentrations, impacting drug metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity compared to similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,4-Dibromo-2-methyl-2-butene | Halogenated Alkene | Electrophilic addition |

| 2-Bromo-1-(trifluoromethyl)benzene | Halogenated Aromatic | Cytotoxic effects |

| 3-Bromopropionic acid | Halogenated Carboxylic | Inhibitor of fatty acid synthesis |

Propriétés

IUPAC Name |

3,4-dibromo-2,2,3,4,4-pentafluorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2ClF5O/c5-3(10,4(6,11)12)2(8,9)1(7)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBKGDRTYHZFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)Br)(F)Br)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561369 | |

| Record name | 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124311-14-4 | |

| Record name | 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124311-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.